

Spectroscopic Profiling of N-Methoxyformamide: A Technical Guide

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Compound of Interest

Compound Name: *N-methoxyformamide*

CAS No.: 34005-41-9

Cat. No.: B1607286

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Executive Summary & Structural Context

N-Methoxyformamide (

) represents a unique class of compounds known as anomeric amides. Unlike typical planar amides, the presence of the electronegative alkoxy group on the nitrogen atom induces significant structural deviations:

- **Pyramidal Nitrogen:** The nitrogen atom adopts an sp^3 -like hybridization rather than the canonical sp^2 , reducing amide resonance (delocalization of the nitrogen lone pair).
(
- **Reduced Rotational Barrier:** The barrier to rotation around the N-C(O) bond is significantly lower (approximately 30-40 kJ/mol) compared to standard amides (approximately 60-70 kJ/mol).

75-85 kJ/mol), leading to complex NMR behavior at ambient temperatures.

- HERON Reactivity: It serves as a precursor for Heteroatom Rearrangements on Nitrogen (HERON), where the methoxy group can migrate to the carbonyl carbon under thermal conditions.[1]

Synthesis Protocol

Primary Method: Formylation of O-Methylhydroxylamine

This protocol avoids the use of unstable acid chlorides, utilizing methyl formate as a mild formylating agent.

Reagents:

- O-Methylhydroxylamine hydrochloride ()
- Methyl formate ()
- Base (Sodium methoxide or Triethylamine)
- Solvent (Methanol)

Step-by-Step Methodology:

- Neutralization: Dissolve (1.0 equiv) in dry methanol at 0°C. Add NaOMe (1.0 equiv) slowly to release the free amine. Filter off the precipitated NaCl.
- Formylation: To the filtrate, add Methyl Formate (5.0 equiv, excess) dropwise at 0°C.
- Reflux: Heat the mixture to mild reflux (35-40°C) for 4-6 hours. Monitor by TLC (disappearance of amine).
- Isolation: Concentrate the mixture in vacuo to remove methanol and excess methyl formate.

- Purification: Distill the residue under reduced pressure (high vacuum required due to thermal instability). **N-Methoxyformamide** is a colorless oil.

Nuclear Magnetic Resonance (NMR) Analysis[1][2] [3][4][5][6][7]

Conformational Isomerism (E/Z Rotamers)

N-Methoxyformamide exists in equilibrium between the Z (trans) and E (cis) conformers. Due to the reduced rotational barrier, signals may appear broadened or as distinct sets depending on the solvent and temperature.

Rotamer Equilibrium Diagram:



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Caption: Equilibrium between Z (trans) and E (cis) rotamers via a low-barrier transition state.

NMR Data (400 MHz, CDCl₃)

The "anomeric effect" causes the

protons to resonate downfield compared to standard methoxy amines.

Proton Environment	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment Notes
CHO (Formyl)	8.15 - 8.40	Broad Singlet / Doublet	1H	Split by NH (Hz). Shift varies by rotamer.[2]
NH (Amide)	9.50 - 10.20	Broad Singlet	1H	Highly variable; exchangeable with .
OCH (Methoxy)	3.75 - 3.85	Singlet	3H	Distinct peaks for E/Z isomers may be resolved at low temp.

Expert Insight: If the spectrum shows broad "humps" instead of sharp peaks at room temperature, the molecule is undergoing intermediate exchange on the NMR timescale. Cooling the sample to -40°C will resolve the rotamers into two distinct sets of signals.

NMR Data (100 MHz, CDCl₃)

Carbon Environment	Chemical Shift (, ppm)	Assignment Notes
C=O (Carbonyl)	158.0 - 162.0	Upfield compared to standard amides (~165) due to reduced resonance.
OCH (Methoxy)	63.5 - 65.0	Characteristic of N-alkoxy functionality.

Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the "anomeric" nature of the amide bond. The carbonyl stretch is shifted to higher wavenumbers compared to normal amides because the C=O bond has more double-bond character (less resonance donation from N).

Functional Group	Wavenumber (, cm)	Intensity	Structural Implication
N-H Stretch	3150 - 3350	Medium, Broad	Hydrogen-bonded amide NH.
C=O Stretch	1700 - 1725	Strong	Diagnostic: Higher than typical amides (1650-1690) due to reduced delocalization.
N-O Stretch	1000 - 1050	Medium	Characteristic of the N-O single bond.
C-H Stretch	2850 - 2950	Weak	Methyl group C-H vibrations.

Mass Spectrometry (MS) Analysis

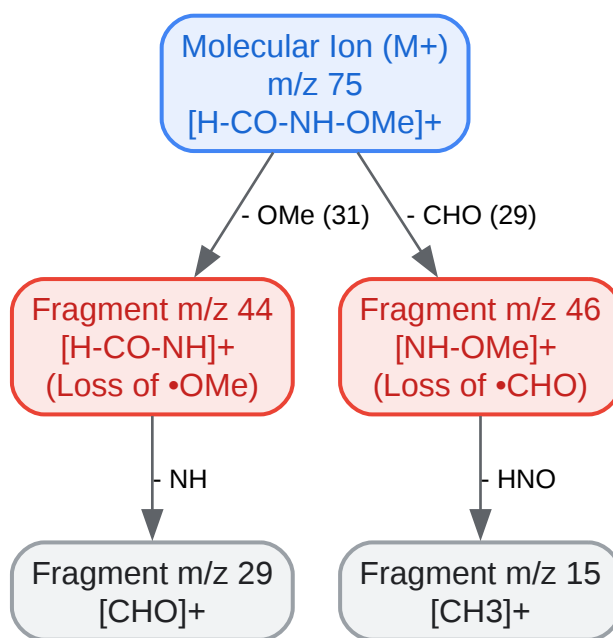
Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion:

Da

The fragmentation pattern is driven by the cleavage of the weak N-O bond and

-cleavage adjacent to the carbonyl.

Fragmentation Pathway Diagram:



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Caption: Primary fragmentation pathways for **N-methoxyformamide** under Electron Impact (EI).

Key Ions Table:

m/z	Ion Composition	Relative Abundance	Origin
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| 75 |

| Variable | Molecular Ion (

). | | 44 |

| High | Loss of methoxy radical (

). Base peak in many analogs. | | 29 |

| High | Formyl cation. | | 15 |

| Low | Methyl cation. |

References

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